N,N'-1,4-phenylenebis(3-nitrobenzamide)
Description
N,N'-1,4-Phenylenebis(3-nitrobenzamide) is a symmetric bis-amide compound featuring a central 1,4-phenylene core flanked by two 3-nitrobenzamide groups. The nitro substituents at the meta positions of the benzamide rings confer strong electron-withdrawing properties, influencing its reactivity, solubility, and supramolecular interactions. This compound is structurally related to a broad class of phenylenebis(amide) derivatives, which are widely studied for applications in materials science, coordination chemistry, and medicinal chemistry due to their tunable functional groups and self-assembly capabilities .
Properties
IUPAC Name |
3-nitro-N-[4-[(3-nitrobenzoyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O6/c25-19(13-3-1-5-17(11-13)23(27)28)21-15-7-9-16(10-8-15)22-20(26)14-4-2-6-18(12-14)24(29)30/h1-12H,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIWZNRYEYUCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,4-phenylenebis(3-nitrobenzamide) typically involves the reaction of 1,4-phenylenediamine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for N,N’-1,4-phenylenebis(3-nitrobenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-1,4-phenylenebis(3-nitrobenzamide) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in an acidic medium.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base or under acidic conditions.
Major Products Formed
Reduction: The major product would be N,N’-1,4-phenylenebis(3-aminobenzamide).
Substitution: Depending on the nucleophile used, various substituted derivatives of N,N’-1,4-phenylenebis(3-nitrobenzamide) can be formed.
Scientific Research Applications
N,N’-1,4-phenylenebis(3-nitrobenzamide) has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its nitro and amide groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those enzymes that interact with nitroaromatic compounds.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N,N’-1,4-phenylenebis(3-nitrobenzamide) depends on its specific application. In biological systems, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The amide groups can form hydrogen bonds with proteins or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The nitro groups in the target compound enhance rigidity and π-stacking compared to alkylated analogs (e.g., N,N'-1,4-phenylenebis(dodecanamide), MW 815.69 ). Nitro derivatives typically exhibit higher thermal stability but lower solubility in nonpolar solvents. Bromo analogs (e.g., ) are more reactive in nucleophilic substitutions, making them suitable for polymer crosslinking .
Biological Activity: Dipyrimidine amine 26 () demonstrates the impact of heterocyclic substituents on bioactivity, achieving nanomolar potency against CXCR3. In contrast, nitro groups may reduce bioavailability due to high polarity but could enhance binding in redox-active environments .
Supramolecular Behavior :
- The target compound’s nitro groups likely promote directional hydrogen bonding and π-π stacking, similar to N,N′-1,4-phenylenebis[4-pyridinecarboxamide] (), which templates poly(3-hexylthiophene) crystallization . Azo derivatives () rely on extended conjugation for chromophoric properties rather than supramolecular assembly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
